molecular formula C42H30O12 B053436 Desoxohypericin hexaacetate CAS No. 120907-97-3

Desoxohypericin hexaacetate

Cat. No.: B053436
CAS No.: 120907-97-3
M. Wt: 726.7 g/mol
InChI Key: YOXPUNVRTABBAI-UHFFFAOYSA-N
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Description

Desoxohypericin hexaacetate (CAS: 120907-97-3) is a chemically modified derivative of hypericin, a naturally occurring anthraquinone pigment known for its photodynamic properties. The hexaacetate form is synthesized by acetylation of desoxohypericin, resulting in six acetate groups attached to the core structure. Its molecular formula is C₄₂H₃₀O₁₂, with a molecular weight of 726.6804 g/mol .

Properties

IUPAC Name

(5,11,18,22,24-pentaacetyloxy-13,16-dimethyl-7-octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10,12,14(28),15(27),16,18,20,22,24-tetradecaenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O12/c1-15-9-27(49-17(3)43)23-11-25-29(51-19(5)45)13-31(53-21(7)47)39-37(25)41-35(23)33(15)34-16(2)10-28(50-18(4)44)24-12-26-30(52-20(6)46)14-32(54-22(8)48)40(39)38(26)42(41)36(24)34/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXPUNVRTABBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C3C(=CC(=C4C3=C5C2=C1C6=C7C5=C8C4=C(C=C(C8=CC7=C(C=C6C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153062
Record name Desoxohypericin hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120907-97-3
Record name Desoxohypericin hexaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120907973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desoxohypericin hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desoxohypericin hexaacetate typically involves the acetylation of desoxohypericin. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature and pressure conditions to ensure the complete acetylation of the hydroxyl groups present in desoxohypericin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Desoxohypericin hexaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer oxygen atoms .

Scientific Research Applications

Desoxohypericin hexaacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of desoxohypericin hexaacetate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Hexaacetate Compounds

Hexaacetate derivatives are common in organic chemistry for modifying physicochemical properties or masking reactive hydroxyl groups. Below is a detailed comparison of desoxohypericin hexaacetate with structurally or functionally related compounds.

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Physicochemical Traits
This compound C₄₂H₃₀O₁₂ 726.68 Anthraquinone derivative High molecular weight; likely low volatility
Dulcitol hexaacetate C₁₈H₂₆O₁₂ 434.39 Sugar alcohol (dulcitol) Moderately volatile; detected via GC-MS
Muco-inositol hexaacetate C₁₈H₂₄O₁₂ 432.37 Inositol isomer Volatile; detected in GC-MS analysis
Epi-inositol hexaacetate C₁₈H₂₄O₁₂ 432.37 Inositol isomer Volatile; co-detected with muco-inositol

Key Observations :

  • Molecular Weight: this compound’s larger size (726.68 g/mol) contrasts sharply with smaller hexaacetates like dulcitol (434.39 g/mol) or inositol derivatives (432.37 g/mol). This likely reduces its volatility compared to the latter compounds, which are detectable via GC-MS .
  • Core Structure: Desoxohypericin’s anthraquinone backbone differs from the sugar alcohol (dulcitol) or cyclohexanehexol (inositol) cores, implying divergent electronic properties and biological targets.

Key Findings :

  • Dulcitol Hexaacetate : Exhibits concentration-dependent inhibition of photophosphorylation (IC₅₀ = 143 μM), suggesting utility in plant biology or agrochemical research .

Q & A

Q. What are the best practices for depositing raw spectral data and synthetic protocols in public repositories?

  • Methodological Answer : Upload 1H^1H-NMR, 13C^{13}C-NMR, and MS spectra to platforms like Zenodo or Figshare. Include metadata (e.g., solvent peaks, instrument parameters). For synthesis, use protocols.io to share step-by-step workflows with troubleshooting notes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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